1-(4-Isopropoxy-3-vinylphenyl)ethanone

Catalog No.
S13521972
CAS No.
918870-85-6
M.F
C13H16O2
M. Wt
204.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-Isopropoxy-3-vinylphenyl)ethanone

CAS Number

918870-85-6

Product Name

1-(4-Isopropoxy-3-vinylphenyl)ethanone

IUPAC Name

1-(3-ethenyl-4-propan-2-yloxyphenyl)ethanone

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

InChI

InChI=1S/C13H16O2/c1-5-11-8-12(10(4)14)6-7-13(11)15-9(2)3/h5-9H,1H2,2-4H3

InChI Key

DWJGJLHPNDTGRP-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C(=O)C)C=C

1-(4-Isopropoxy-3-vinylphenyl)ethanone is an organic compound characterized by its unique structure, which includes an isopropoxy group and a vinyl group attached to a phenyl ring. Its chemical formula is C13H16OC_{13}H_{16}O, and it exhibits both ketone and ether functional groups, making it a versatile compound in organic synthesis. The compound's molecular weight is approximately 204.27 g/mol. Its structure can be represented as follows:

  • Chemical Structure: The compound consists of a phenyl ring substituted at the para position with an isopropoxy group and at the meta position with a vinyl group.

Typical of ketones and vinyl compounds:

  • Nucleophilic Addition: The carbonyl carbon can undergo nucleophilic attack, leading to the formation of alcohols when reacted with nucleophiles.
  • Elimination Reactions: The presence of the vinyl group allows for elimination reactions, potentially forming new double bonds.
  • Polymerization: The vinyl group can also participate in polymerization reactions, making this compound useful in the synthesis of polymers.

The synthesis of 1-(4-Isopropoxy-3-vinylphenyl)ethanone can be achieved through several methods:

  • Alkylation Reactions: Starting from 4-isopropoxyacetophenone, the vinyl group can be introduced via alkylation with appropriate vinyl halides.
  • Electrophilic Aromatic Substitution: This method involves introducing the isopropoxy group onto a substituted phenol followed by further modifications.
  • Microwave-Assisted Synthesis: Recent advancements have shown that microwave-assisted methods can enhance reaction rates and yields for synthesizing such compounds

    1-(4-Isopropoxy-3-vinylphenyl)ethanone has potential applications in various fields:

    • Materials Science: Due to its vinyl group, it can be used in the production of polymers and resins.
    • Pharmaceuticals: Its derivatives may serve as precursors for biologically active compounds.
    • Dyes and Pigments: Compounds with similar structures are often utilized in dye manufacturing due to their chromophoric properties.

Several compounds share structural similarities with 1-(4-Isopropoxy-3-vinylphenyl)ethanone. Here are some notable comparisons:

Compound NameStructure FeaturesUnique Aspects
1-(4-Vinylphenyl)ethanoneVinyl group on phenyl ringSimpler structure; lacks isopropoxy group
4'-IsopropylacetophenoneIsopropyl group on acetophenoneLacks vinyl functionality
CuminoneContains a similar phenolic structureExhibits strong aromatic properties
4-IsopropoxyacetophenoneIsopropoxy group on acetophenoneLacks vinyl functionality

Uniqueness

1-(4-Isopropoxy-3-vinylphenyl)ethanone stands out due to its combination of both an isopropoxy and a vinyl substituent, which may impart unique chemical reactivity and biological properties compared to its analogs.

XLogP3

3.2

Hydrogen Bond Acceptor Count

2

Exact Mass

204.115029749 g/mol

Monoisotopic Mass

204.115029749 g/mol

Heavy Atom Count

15

Dates

Modify: 2024-08-10

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